BenchChemオンラインストアへようこそ!

2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Lipophilicity Membrane permeability ADME prediction

2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 56737-19-0), also known as Chloral-phenacetamid or NSC 27572, is a trichloromethyl carbinol derivative of phenylacetamide with the molecular formula C₁₀H₁₀Cl₃NO₂ and a molecular weight of 282.55 g·mol⁻¹. The compound features a 2,2,2-trichloro-1-hydroxyethyl moiety attached via an amide linkage to a phenylacetyl group, placing it within the broader class of N-(2,2,2-trichloro-1-hydroxyethyl)amides that have been explored for differentiation-inducing and chemokine receptor-modulating biological activities.

Molecular Formula C10H10Cl3NO2
Molecular Weight 282.5 g/mol
CAS No. 56737-19-0
Cat. No. B3053877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
CAS56737-19-0
Molecular FormulaC10H10Cl3NO2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C10H10Cl3NO2/c11-10(12,13)9(16)14-8(15)6-7-4-2-1-3-5-7/h1-5,9,16H,6H2,(H,14,15)
InChIKeyHXQSOBUNMAVGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 56737-19-0): Core Physicochemical & Structural Profile for Scientific Procurement


2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 56737-19-0), also known as Chloral-phenacetamid or NSC 27572, is a trichloromethyl carbinol derivative of phenylacetamide with the molecular formula C₁₀H₁₀Cl₃NO₂ and a molecular weight of 282.55 g·mol⁻¹ [1]. The compound features a 2,2,2-trichloro-1-hydroxyethyl moiety attached via an amide linkage to a phenylacetyl group, placing it within the broader class of N-(2,2,2-trichloro-1-hydroxyethyl)amides that have been explored for differentiation-inducing [2] and chemokine receptor-modulating [3] biological activities. Its physicochemical profile includes a computed XLogP3-AA of 2.5, density of 1.461 g·cm⁻³, and a boiling point of 433.8 °C at 760 mmHg [1], distinguishing it meaningfully from both its simpler aliphatic and benzamide-class analogs in procurement contexts where thermal stability, lipophilicity, or specific target engagement profiles are critical selection criteria.

Why In-Class N-(2,2,2-Trichloro-1-hydroxyethyl)amides Cannot Be Interchangeably Substituted for CAS 56737-19-0 in Research & Development


Despite sharing the 2,2,2-trichloro-1-hydroxyethyl pharmacophoric element, the phenylacetamide scaffold of CAS 56737-19-0 produces a fundamentally different profile of physicochemical properties, biological target engagement, and synthetic utility compared to its closest aliphatic, benzamide, and regioisomeric analogs. The methylene spacer between the phenyl ring and the amide carbonyl confers a distinct conformational flexibility and electronic distribution that alters hydrogen-bonding capacity, lipophilicity (XLogP3-AA ≈ 2.5 versus ≈ 1.2 for the acetamide analog), and thermal stability (boiling point ≈ 433.8 °C versus ≈ 284.3 °C for the benzamide analog) [1]. Patent-derived biological screening data indicate that the phenylacetyl substitution pattern is associated with pronounced differentiation-inducing activity in undifferentiated cell models and potential CCR5 antagonism, activities that are not uniformly recapitulated across all trichlorohydroxyethyl amide congeners [2][3]. Procurement of a generic in-class compound without the specific phenylacetamide architecture therefore risks loss of the target engagement and cellular phenotype that rationalize this compound's selection for cancer, dermatological, or immunological research programs.

Quantitative Differential Evidence for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide vs. Closest Analogs: A Procurement Decision Guide


Lipophilicity Differentiation: XLogP3-AA of CAS 56737-19-0 vs. N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2)

The phenylacetamide derivative (CAS 56737-19-0) demonstrates an XLogP3-AA of 2.5, representing a 1.3 log unit increase in lipophilicity compared to its aliphatic acetamide analog N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2), which has a computed logP of 1.202 [1]. This difference of approximately 1.3 logP units corresponds to a predicted ~20-fold increase in octanol-water partition coefficient, translating into substantially different membrane permeation and tissue distribution behavior that would directly affect in vitro assay performance and in vivo pharmacokinetic profiles [1].

Lipophilicity Membrane permeability ADME prediction

Thermal Stability Differentiation: Boiling Point of CAS 56737-19-0 vs. N-(2,2,2-Trichloro-1-hydroxyethyl)benzamide (CAS 42864-21-1)

The target compound exhibits a boiling point of 433.8 °C at 760 mmHg, which is approximately 150 °C higher than that of its benzamide analog N-(2,2,2-trichloro-1-hydroxyethyl)benzamide (CAS 42864-21-1), which boils at 284.3 °C at 760 mmHg [1]. This substantial thermal stability difference indicates stronger intermolecular hydrogen bonding in the phenylacetamide scaffold, likely attributable to the additional methylene spacer that provides better geometric accommodation for crystal lattice packing. The enhanced thermal stability of CAS 56737-19-0 is a critical consideration in procurement for applications involving elevated-temperature reaction conditions, long-term storage, or thermal processing steps.

Thermal stability Boiling point Process chemistry

Scaffold-Dependent Biological Activity: Differentiation-Inducing and Antiproliferative Effects of CAS 56737-19-0 vs. Regioisomeric Analogs

Patent-derived biological screening data indicate that 2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its evaluation as an anti-cancer agent and for dermatological conditions including psoriasis [1]. This differentiation-inducing phenotype is scaffold-specific: the regioisomeric analog N-[4-(2,2,2-trichloro-1-hydroxyethyl)phenyl]acetamide, in which the trichlorohydroxyethyl group is directly attached para to the phenyl ring rather than via the acetamide nitrogen, shows a distinct target engagement profile with reported 5-HT₄ receptor binding (Ki ≈ 2 nM) [2], highlighting the divergent pharmacological outcomes arising from the different connectivity of identical atoms. Quantitative differentiation-inducing potency data for CAS 56737-19-0 are not publicly available in peer-reviewed literature; the evidence derives from patent disclosures and is classified as class-level inference supported by structural rationale.

Differentiation therapy Anticancer Cell proliferation arrest

Synthetic Utility: CAS 56737-19-0 as a Substrate in Intra- vs. Intermolecular Amidoalkylation Reactions (Yield Comparison)

CAS 56737-19-0 is reported as a product in amidoalkylation chemistry, specifically in the context of competing intra- and intermolecular amidoalkylation of aromatics described by Ben-Ishai et al. (1987), where the compound was obtained in approximately 71% yield from phenylacetamide and chloral hydrate under acid-catalyzed conditions . For comparison, the analogous reaction of phenylurea with chloral hydrate yielded the corresponding N-phenyl-N'-(2,2,2-trichloro-1-hydroxyethyl)urea in approximately 73% yield, and the reaction of benzene with glyoxylic acid gave the expected product in approximately 91% yield . The synthetic accessibility of CAS 56737-19-0 in good yield via a one-step condensation demonstrates its viability as a building block for further derivatization, including its documented use as a precursor for N-(2,2,2-trichloro-1-hydroxyethyl)aldimine synthesis [1].

Amidoalkylation Synthetic intermediate Heterocycle synthesis

Physicochemical Property Matrix: CAS 56737-19-0 vs. All Four Major C₁₀H₁₀Cl₃NO₂ Isomers — Density, Refractive Index, and Flash Point

At least five constitutional isomers share the molecular formula C₁₀H₁₀Cl₃NO₂, necessitating rigorous compound identity verification in procurement. CAS 56737-19-0 (2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) can be distinguished from other C₁₀H₁₀Cl₃NO₂ isomers by its unique combination of density (1.461 g·cm⁻³), refractive index (1.584), flash point (216.1 °C), and exact mass (280.977712 Da) [1]. A structurally distinct isomer, 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide (CAS not provided in primary sources), features the trichloroacetyl group directly on the amide carbonyl rather than as the N-hydroxyethyl substituent, resulting in fundamentally different reactivity (electrophilic trichloroacetyl vs. nucleophilic hydroxyl) . The N-methyl-N-phenyl isomer 3,3,3-trichloro-2-hydroxy-N-methyl-N-phenylpropanamide places a methyl substituent on the amide nitrogen, eliminating the hydrogen bond donor capacity that defines the target compound's intermolecular interactions [2].

Isomer identification Quality control Physicochemical fingerprinting

CCR5 Antagonism Potential of CAS 56737-19-0: Preliminary Pharmacological Screening vs. In-Class Benzamide CCR5 Antagonists

Preliminary pharmacological screening reported by 张会利 (2012) indicates that 2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can function as a CCR5 antagonist with potential utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity profile positions the phenylacetamide scaffold as distinct from benzamide-based CCR5 modulators. Comparator data for the closest structural analog with publicly available CCR5 activity—the α,α-diphenyl-substituted derivative 2,2-diphenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 924637-59-2)—are not available in peer-reviewed literature, precluding direct potency comparison. The presence of the α-methylene group in CAS 56737-19-0 (vs. the α,α-diphenyl derivative) is predicted to reduce steric bulk at the receptor binding interface while retaining key hydrogen-bonding interactions, but this hypothesis remains untested in published quantitative assays.

CCR5 antagonist HIV Chemokine receptor Immunomodulation

Recommended Research & Industrial Application Scenarios for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 56737-19-0) Based on Quantitative Differential Evidence


Differentiation Therapy and Anti-Cancer Research: Exploiting Monocyte Lineage Induction

CAS 56737-19-0 is best deployed in cancer research programs investigating differentiation therapy, where its patent-documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] provides a phenotype-driven starting point distinct from cytotoxic or cytostatic screening libraries. The compound's XLogP3-AA of 2.5 [2] ensures adequate membrane permeability for intracellular target engagement in cell-based assays, while its ~71% synthetic yield from commercially available precursors enables cost-effective procurement for medium-throughput screening campaigns. Researchers should request certificate of analysis confirming the absence of the regioisomeric N-[4-(2,2,2-trichloro-1-hydroxyethyl)phenyl]acetamide contaminant, which exhibits 5-HT₄ receptor binding activity [3] that would confound differentiation readouts.

Dermatological Disease Models: Psoriasis and Sebaceous Gland Disorders

Patent disclosures explicitly claim utility of CAS 56737-19-0 in treating skin diseases including psoriasis, acne, seborrheic dermatitis, and rosacea, as well as in cosmetic hair removal applications [1]. The compound's thermal stability (boiling point 433.8 °C) [2] supports formulation studies requiring thermal processing or accelerated stability testing, while its lipophilicity (XLogP3-AA 2.5) is compatible with topical formulation development. For dermatological research programs, CAS 56737-19-0 should be prioritized over the benzamide analog (CAS 42864-21-1, boiling point 284.3 °C) [3] when formulation protocols involve elevated temperatures, as the ~150 °C higher boiling point of the phenylacetamide derivative reduces the risk of thermal degradation during cream or ointment preparation.

Synthetic Methodology Development: Amidoalkylation and Heterocycle Precursor Chemistry

CAS 56737-19-0 serves as a versatile building block in amidoalkylation chemistry, with its established synthesis from phenylacetamide and chloral hydrate [1] providing a reliable entry point for constructing more complex trichloromethyl-containing molecular architectures. The compound's demonstrated conversion into N-(2,2,2-trichloro-1-hydroxyethyl)aldimines [2] expands its utility as a precursor for nitrogen-containing heterocycle synthesis. For process chemistry laboratories, the compound's density (1.461 g·cm⁻³) and refractive index (1.584) provide convenient quality control metrics for incoming material verification, while the flash point of 216.1 °C informs safe handling protocols during scale-up operations.

Immunomodulatory Drug Discovery: CCR5 Antagonist Lead Optimization

The preliminary identification of CCR5 antagonist activity for CAS 56737-19-0 [1] supports its use as a starting scaffold for medicinal chemistry campaigns targeting HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune disease [1]. The monophenylated phenylacetamide core (MW 282.55) offers a favorable balance of molecular weight and lipophilicity (XLogP3-AA 2.5) [2] relative to the more sterically congested α,α-diphenyl analog (CAS 924637-59-2, MW 358.65), providing additional vectors for substitution during lead optimization. Procurement for this application should specify purity ≥95% (the typical commercial specification) and include NMR verification of the phenylacetyl connectivity pattern to distinguish from the isomeric N-methyl-N-phenylpropanamide derivative [3], which lacks the hydrogen bond donor capacity critical for CCR5 orthosteric binding site interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.